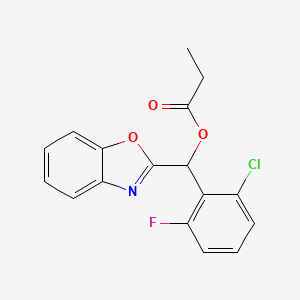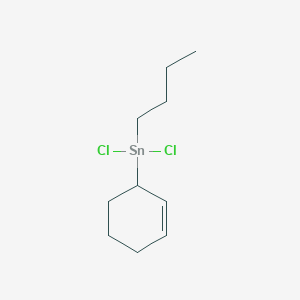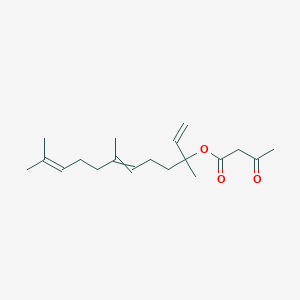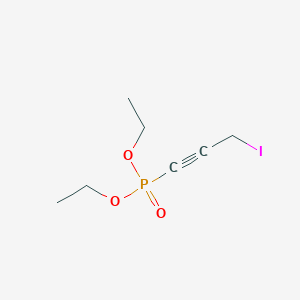
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide is a chemical compound with a unique structure that includes a pyridine ring substituted with cyano, methyl, and oxopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of 2-methylpyridine with cyanoacetic acid and a suitable brominating agent. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, and using a catalyst like piperidine acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Aplicaciones Científicas De Investigación
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the pyridine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-2-pyridones: These compounds share a similar pyridine core and have been studied for their biological activities.
2-Methylpyridine Derivatives: These compounds have similar structural features and are used in various chemical syntheses.
Uniqueness
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyano, methyl, and oxopropyl groups makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
111861-57-5 |
|---|---|
Fórmula molecular |
C10H11BrN2O |
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
2-methyl-1-(2-oxopropyl)pyridin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C10H11N2O.BrH/c1-8(13)7-12-5-3-4-10(6-11)9(12)2;/h3-5H,7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
HNGTUOUDXDDKJX-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC=[N+]1CC(=O)C)C#N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






dimethylsilane](/img/structure/B14316059.png)
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)



![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)

![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)

